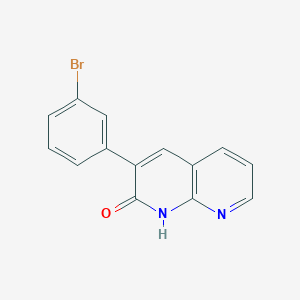

3-(3-Bromophenyl)-1,8-naphthyridin-2-ol

Description

Properties

Molecular Formula |

C14H9BrN2O |

|---|---|

Molecular Weight |

301.14 g/mol |

IUPAC Name |

3-(3-bromophenyl)-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C14H9BrN2O/c15-11-5-1-3-9(7-11)12-8-10-4-2-6-16-13(10)17-14(12)18/h1-8H,(H,16,17,18) |

InChI Key |

MXNZRRASJVERLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC3=C(NC2=O)N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound usually involves the construction of the 1,8-naphthyridine ring system followed by the introduction of the 3-bromophenyl substituent at position 3 and the hydroxyl group at position 2. Two main approaches are reported:

- Condensation of aminonicotinic aldehydes with bromophenylacetonitrile derivatives , followed by cyclization and functional group transformations.

- Halogenation of hydroxy-substituted naphthyridines to introduce bromine substituents selectively.

Microwave-Assisted Synthesis via Aminonicotinic Aldehyde and Bromophenylacetonitrile

A detailed procedure was reported for the synthesis of 2-amino-3-(p-bromophenyl)-1,8-naphthyridine, a key intermediate to this compound, using microwave irradiation:

- Step 1: A mixture of 2-aminonicotinic aldehyde and p-bromophenylacetonitrile in the presence of 10% potassium hydroxide (KOH) was irradiated under microwave conditions (400 W, intermittent 30 s intervals, total 2.5 min).

- Step 2: The reaction mixture was cooled, precipitated, filtered, and recrystallized to yield the amino-naphthyridine intermediate with a 98% yield and melting point of 215–216 °C.

- Step 3: This intermediate was converted to 1,2-dihydro-3-(p-bromophenyl)-1,8-naphthyridin-2-one by reaction with nitrous acid (HNO2).

- Step 4: Treatment with phosphorus oxychloride (POCl3) under microwave irradiation yielded 2-chloro-3-(p-bromophenyl)-1,8-naphthyridine.

- Step 5: Hydrazinolysis with hydrazine hydrate furnished 2-hydrazino-3-(p-bromophenyl)-1,8-naphthyridine.

- Step 6: Condensation with aromatic aldehydes in the presence of catalytic N,N-dimethylformamide (DMF) under microwave irradiation gave hydrazones, which upon oxidative cyclization with chloranil afforded triazolo derivatives.

This sequence demonstrates efficient microwave-assisted synthesis with high yields and purity, suitable for scale-up.

Halogenation of Hydroxy-Substituted 1,8-Naphthyridines

Alternative methods involve direct halogenation of hydroxy-substituted naphthyridines to introduce bromine atoms:

- Refluxing hydroxyl derivatives of 1,8-naphthyridine with phosphorus tribromide (PBr3) or phosphorus oxybromide (POBr3) results in bromination at targeted positions.

- For example, 4,8-dibromo-1,5-naphthyridine was synthesized by bromination with POBr3 from 1,5-naphthyridine-4,8-dione, indicating the feasibility of similar bromination strategies for 1,8-naphthyridine analogs.

Amide Derivative Synthesis Including this compound Core

A notable method for synthesizing substituted 1,8-naphthyridin-2-yl amides, including derivatives of this compound, involves:

- Coupling substituted 3-phenyl-1,8-naphthyridin-2-amines with aryl benzoic acids using HATU (a coupling reagent) and DBU (a base) in dimethylformamide (DMF) at room temperature.

- This method achieved good yields (up to 84%) and mild reaction conditions.

- For instance, N-(3-(3-bromophenyl)-1,8-naphthyridin-2-yl)-4-chlorobenzamide was synthesized with a melting point of 254-255 °C and characterized by IR, 1H NMR, 13C NMR, and ESI-MS.

Base-Mediated Nucleophilic Substitution on Halogenated Naphthyridines

A patent describes the preparation of 1,8-naphthyridin-2-ones and related compounds by:

- Reacting 2,7-dichloro-1,8-naphthyridine with nucleophiles such as benzyl alcohol in the presence of strong bases (e.g., potassium tert-butoxide, sodium hydride, lithium diisopropylamide).

- Suitable solvents include tetrahydrofuran (THF), dioxane, DMF, N-methylpyrrolidinone (NMP), and dimethyl sulfoxide (DMSO).

- Reaction temperatures range from -78 °C to room temperature.

- Subsequent catalytic hydrogenation can remove protecting groups if necessary.

- This method allows for selective substitution and functionalization of the naphthyridine core.

Comparative Data Table of Preparation Methods

Summary and Recommendations

- The microwave-assisted synthesis route is highly efficient for preparing this compound intermediates with excellent yields and short reaction times.

- Halogenation methods using phosphorus-based brominating agents provide a direct approach for introducing bromine atoms but may require harsher conditions.

- The amide coupling strategy using HATU and DBU in DMF is effective for synthesizing functionalized derivatives of the compound at ambient temperature.

- Base-mediated nucleophilic substitution offers a versatile method for selective functionalization of halogenated naphthyridines but needs careful control of reaction conditions.

For laboratory synthesis focusing on high yield and mild conditions, the microwave-assisted method combined with subsequent functional group transformations is recommended. For large-scale or industrial synthesis, halogenation and base-mediated substitution methods may be optimized accordingly.

Chemical Reactions Analysis

3-(3-Bromophenyl)-1,8-naphthyridin-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boronic acids and palladium catalysts.

Scientific Research Applications

While there is no direct information about the applications of the specific compound "3-(3-Bromophenyl)-1,8-naphthyridin-2-ol," the search results provide insights into the applications of related compounds, such as 1,8-naphthyridine derivatives and 3-phenylcoumarins, in medicinal chemistry.

1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives have a variety of biological activities, including anti-tubercular, anti-bacterial, antiviral, anti-inflammatory, and antitumor properties . Several substituted 1,8-naphthyridine analogs have demonstrated anti-tubercular properties .

- Anti-tubercular Activity:

- One compound (A ) showed 96% inhibition against Mtb H37Rv, while the standard drug rifampicin showed 98% inhibition .

- Another molecule (B ) has in vitro minimal inhibitory concentrations (MIC) of 0.19 and 0.04 μM against Mtb H37Rv and MDR-TB, respectively .

- Compound C had a MIC of 6.25 μg mL−1, indicating good anti-tubercular activity .

- Compound D showed promising anti-tubercular activity against Mtb H37Rv with a MIC value of 0.25 ± 0.04 μg mL−1 .

- Anticancer Activity: A series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives with variable substituents at C3 were synthesized and evaluated for their anticancer activity against the human breast cancer cell line (MCF7) . Some compounds showed IC50 values comparable to or better than the drug staurosporine .

3-Phenylcoumarins

3-phenylcoumarins have a wide range of pharmacological applications, including anti-inflammatory and antimicrobial activities .

- Anti-inflammatory Activity:

- Some 3-phenylcoumarins may be prototypes for developing novel immunomodulating drugs to treat immune complex-mediated inflammatory diseases .

- One derivative (23 ) inhibited nitric oxide production in lipopolysaccharide-activated mouse macrophage RAW264.7 cells, with an IC50 of 6.9 μM .

- Another compound (27 ) showed an IC50 of 15.78 μM against egg-albumin, slightly higher than diclofenac (IC50 = 17.52 μM) .

- Antimicrobial Agents:

- Some compounds (34 ) show antibacterial activity against Staphylococcus aureus, comparable to standard drugs .

- Certain 3-phenylcoumarins presented MICs of 150 mM against S. aureus and displayed activities in nanomolar concentrations against Gram-positive bacteria .

- One compound (35 ) showed significant activity against Trichophyton mentagrophytes, with better activity than fluconazole (MIC = 1.56 μg/mL) .

- Another compound (36 ) exhibited significant antibacterial and antifungal activity, comparable to streptomycin and itraconazole, respectively .

- One compound (37 ) showed promising activities against S. aureus, B. subtilis, Escherichia coli, Salmonella typhi, Candida albicans, Aspergillus niger, and Mycobacterium tuberculosis H37Rv .

- Inhibition of hMAO B: Derivatives (39 and 40 ) were investigated as multitarget AChE–MAO B inhibitors with high potency and selectivity, low cytotoxicity, high cytoprotection from oxidative insults, and very favorable pharmacokinetic profiles .

- Inhibition of BACE1: Substituted 3-phenylcoumarins were found to possess dual AChE–BACE1 inhibition activity, with the balance of potencies favoring BACE-1 inhibition, with IC50s in the nM range .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,8-naphthyridin-2-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s bromophenyl group can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of bromine and hydroxyl groups significantly impacts reactivity and bioactivity. For example, 6-bromo-[1,8]naphthyridin-2-ol differs from the target compound in bromine placement, which may alter electronic properties and binding interactions.

- Functional Groups : Carboxylic acid derivatives (e.g., compound 4a ) exhibit higher molecular weights and enhanced hydrogen-bonding capacity compared to the hydroxyl-substituted target compound.

- Synthesis : Brominated naphthyridines often require regioselective bromination steps, as seen in the synthesis of 3-bromo-2-methyl[1,8]naphthyridine .

Bioactivity Comparison with Bromophenyl-Containing Chalcones

Table 2: Cytotoxic Activity of Bromophenyl Chalcones vs. Naphthyridines

Key Observations :

- Chalcones : Bromophenyl chalcones exhibit potent cytotoxicity (IC₅₀ = 22.41–42.22 μg/mL), attributed to the electron-withdrawing bromine enhancing electrophilic reactivity and membrane permeability .

- The hydroxyl group may improve solubility, balancing hydrophobicity introduced by bromine.

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Physicochemical Parameters

Key Observations :

- Lipophilicity : The target compound’s LogP (2.10) indicates moderate lipophilicity, suitable for membrane penetration. Carboxylic acid derivatives (e.g., 4a) likely have lower LogP due to ionizable groups.

- Polar Surface Area (PSA) : The hydroxyl group in the target compound contributes to a PSA of 46.01 Ų, favoring solubility and oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.